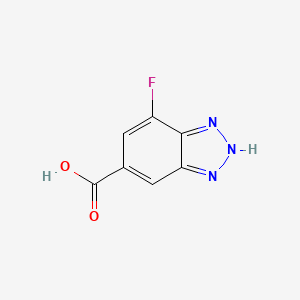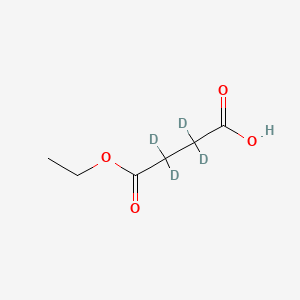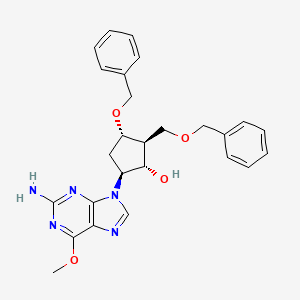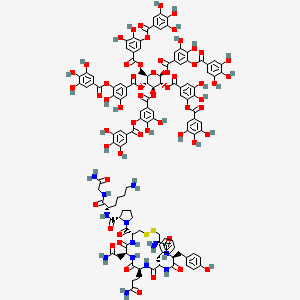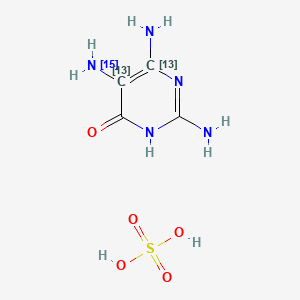
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is a stable isotope-labeled compound used in various fields of scientific research. This compound is particularly useful in metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The molecular formula of this compound is C213C2H9N415NO5S, and it has a molecular weight of 242.19.
Méthodes De Préparation
The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects on various biological systems. The exact molecular targets and pathways depend on the specific application and research context.
Comparaison Avec Des Composés Similaires
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- 2,5,6-Triamino-4-pyrimidinol-13C2,15N Sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate
- 2,4,6-Triaminopyrimidine
These compounds share similar chemical structures but differ in their specific isotopic labeling and applications.
Propriétés
Formule moléculaire |
C4H9N5O5S |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
2,4-diamino-5-(15N)azanyl-(4,5-13C2)1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1,5+1; |
Clé InChI |
RSKNEEODWFLVFF-SCQVOKKOSA-N |
SMILES isomérique |
C1(=O)[13C](=[13C](N=C(N1)N)N)[15NH2].OS(=O)(=O)O |
SMILES canonique |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


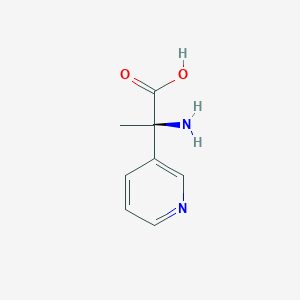
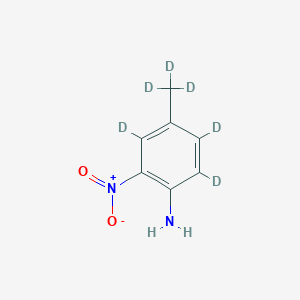
![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
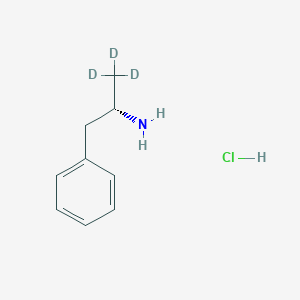
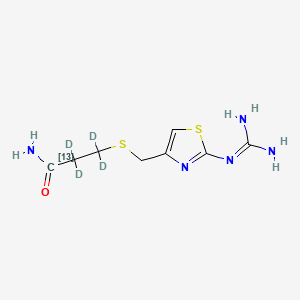
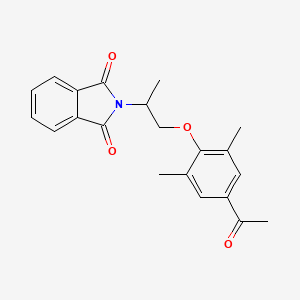
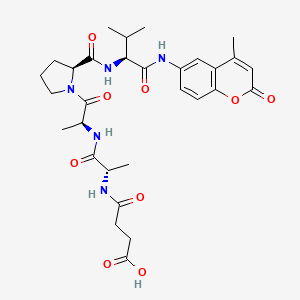
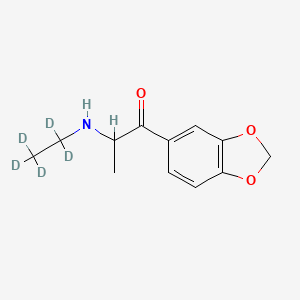
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
